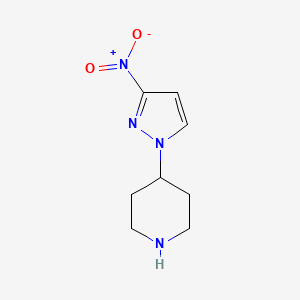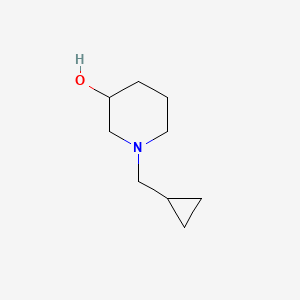
1-Cyclopropylmethyl-piperidin-3-ol
Vue d'ensemble
Description
1-Cyclopropylmethyl-piperidin-3-ol is a chemical compound with the molecular formula C9H17NO. It is used for research purposes. Piperidine, a six-membered ring containing five methylene bridges and one amine bridge, is a common organic compound and a significant synthetic fragment for designing drugs .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-Cyclopropylmethyl-piperidin-3-ol can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization and analysis of the 3D model of the molecule .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. For instance, the reaction goes through radical anion formation, which is involved in the intermolecular nucleophilic attack on the terminal dihaloalkane . Then, the earlier-formed N-radical undergoes one-electron reduction and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopropylmethyl-piperidin-3-ol include its molecular weight of 155.24 g/mol. Other properties such as pH, UV/Visible Absorption, Viscosity, Melting Point/Melting Range, Density/Relative Density/Bulk Density, and Dissociation Constants in Water can be determined using various test guidelines .Applications De Recherche Scientifique
Synthetic Applications and Methodologies
Cyclopropanone Equivalents from 3-Chloropropionic Acid Wasserman et al. explored the use of 1-piperidino-1-trimethylsilyloxycyclopropane and the corresponding 1-hydroxy-1-piperidinocyclopropane, derived from 3-chloropropionic acid, as cyclopropanone equivalents. These compounds facilitate the synthesis of pyrroles, pyrrolines, and pyrrolizidines, showcasing their utility in constructing complex heterocyclic structures (Wasserman, Dion, & Fukuyama, 1989).
Gold(I)-Catalyzed Intramolecular Amination Mukherjee and Widenhoefer demonstrated the use of gold(I) catalysis in the intramolecular amination of allylic alcohols with alkylamines to form substituted piperidine derivatives. This method highlights the versatility of gold catalysis in organic synthesis, particularly in the formation of nitrogen-containing heterocycles (Mukherjee & Widenhoefer, 2011).
Pharmacological Activities
Antipsychotic Activity of (-)-1-Cyclopropylmethyl-piperidine Derivatives Remy et al. investigated the stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-piperidine derivatives. This research provides insights into the structure-activity relationships of these compounds, with findings indicating significant antipsychotic potential in specific enantiomers (Remy et al., 1977).
Anticholinergic Agents from 1-Cyclohexylpiperidine Derivatives Research by Maayani et al. on phencyclidine and its derivatives, including those related to 1-cyclopropylmethyl-piperidin-3-ol, revealed potent competitive inhibitors of acetylcholinesterase. These findings contribute to the understanding of the anticholinergic and psychotomimetic properties of these compounds (Maayani, Weinstein, Ben-Zvi, Cohen, & Sokolovsky, 1974).
Synthesis of Complex Molecules
Enantiodivergent Synthesis of Piperidin-3-ol Derivatives Momose, Toyooka, and Jin reported an enantiodivergent synthesis of 3-protected 2,6-disubstituted piperidin-3-ol, a chiral building block for alkaloid synthesis. This methodology enables the synthesis of complex natural products and highlights the utility of biochemical methods in achieving enantio-pure compounds (Momose, Toyooka, & Jin, 1997).
Safety And Hazards
Orientations Futures
Piperidine derivatives have gained significant attention in recent years due to their potential in various therapeutic applications . Future research may focus on developing novel piperidine derivatives and studying their pharmacological applications . Additionally, the field of directed evolution, which enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications, may provide future directions for the development of piperidine derivatives .
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-2-1-5-10(7-9)6-8-3-4-8/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYPMXYTIMWTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylmethyl-piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



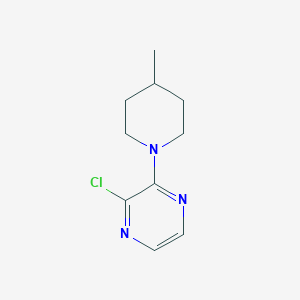
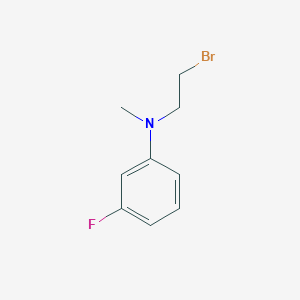
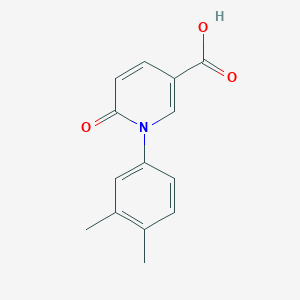
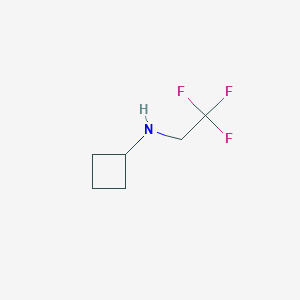
![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)
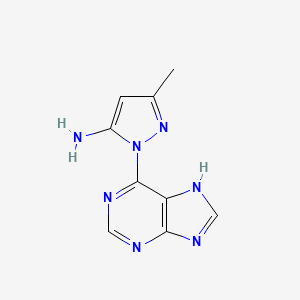
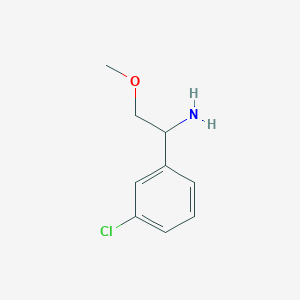
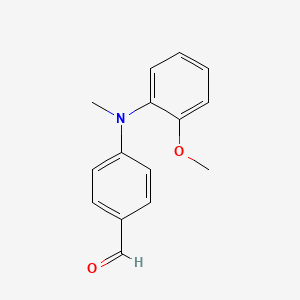
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
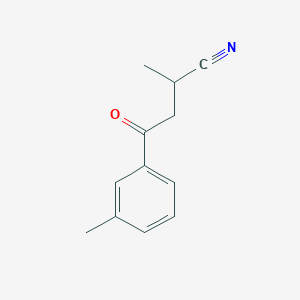
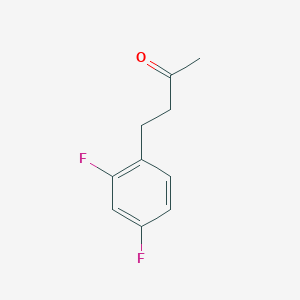
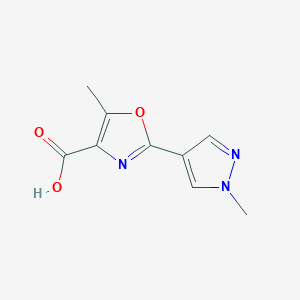
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)
